

physical and chemical properties of 2,3,5,6-Tetrafluorobenzenethiol

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Compound of Interest

Compound Name: *2,3,5,6-Tetrafluorobenzenethiol*

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An In-depth Technical Guide to 2,3,5,6-Tetrafluorobenzenethiol

This technical guide provides a comprehensive overview of the physical and chemical properties, reactivity, and applications of **2,3,5,6-tetrafluorobenzenethiol**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physical and Chemical Properties

2,3,5,6-Tetrafluorobenzenethiol, also known as 2,3,5,6-tetrafluorothiophenol, is a fluorinated aromatic thiol compound. At room temperature, it exists as a colorless to light yellow liquid.[\[1\]](#) [\[2\]](#)[\[3\]](#) Its key physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₂ F ₄ S	[4]
Molecular Weight	182.14 g/mol	[5]
CAS Number	769-40-4	[5]
Appearance	Colorless to light yellow clear liquid	[1][2]
Boiling Point	152-153 °C	[5]
Density	1.52 g/cm ³ at 20°C	[6]
Refractive Index	n _{20/D} 1.4865	
Flash Point	48 °C (118.4 °F) - closed cup	[5]

Acidity (pKa):

While the exact pKa of **2,3,5,6-tetrafluorobenzenethiol** is not readily available in the literature, it is expected to be a highly acidic thiol. The strong electron-withdrawing nature of the four fluorine atoms on the benzene ring significantly stabilizes the thiolate anion, thereby increasing the acidity of the thiol proton.[7] For comparison, the pKa of the non-fluorinated benzenethiol is approximately 6.6, while the pKa of the more extensively fluorinated pentafluorothiophenol is 2.68.[8][9] This suggests that the pKa of **2,3,5,6-tetrafluorobenzenethiol** likely falls between these values, presumably in the lower end of this range. The pKa of the analogous 2,3,5,6-tetrafluorophenol is 5.67.[10]

Solubility:

Quantitative solubility data is not widely published. However, based on its chemical structure, it is expected to be soluble in common organic solvents such as ethers, alcohols, and ketones. Its solubility in water is expected to be low.

Chemical Reactivity and Synthesis

The reactivity of **2,3,5,6-tetrafluorobenzenethiol** is dominated by two main features: the nucleophilicity of the thiol group and the electrophilicity of the fluorinated aromatic ring.

Nucleophilic Aromatic Substitution (S_NAr):

The presence of four electron-withdrawing fluorine atoms makes the aromatic ring electron-deficient and, therefore, highly susceptible to nucleophilic attack.^[7] This allows for nucleophilic aromatic substitution (S_NAr) reactions, where a nucleophile can displace one of the fluorine atoms.^{[11][12]} This is a key reaction for the functionalization of this molecule.

General Mechanism of Nucleophilic Aromatic Substitution (S_NAr)

Reactions of the Thiol Group:

The thiol group can undergo typical reactions, such as deprotonation to form a potent thiolate nucleophile, oxidation to form disulfides, and alkylation or acylation to form thioethers and thioesters, respectively.

Experimental Protocols

Synthesis of 2,3,5,6-Tetrafluorobenzenethiol

A common synthetic route to **2,3,5,6-tetrafluorobenzenethiol** involves the reaction of pentafluorobenzene with a source of hydrosulfide. The following is a generalized experimental protocol.

Materials:

- Pentafluorobenzene
- Sodium hydrosulfide (NaSH) or potassium hydrosulfide (KSH)
- A suitable solvent, such as pyridine or N,N-dimethylformamide (DMF)
- Hydrochloric acid (for workup)
- Organic solvent for extraction (e.g., diethyl ether)
- Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve sodium hydrosulfide in the chosen solvent.
- Slowly add pentafluorobenzene to the stirred solution at room temperature.
- Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC-MS.
- After the reaction is complete, cool the mixture to room temperature and carefully acidify with dilute hydrochloric acid.
- Extract the product with an organic solvent such as diethyl ether.
- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation to obtain **2,3,5,6-tetrafluorobenzenethiol**.

Representative Reaction: Chlorination with Sulfuryl Chloride

2,3,5,6-Tetrafluorobenzenethiol can be converted to 1-chloro-2,3,5,6-tetrafluorobenzene using sulfuryl chloride (SO_2Cl_2). The following protocol is adapted from a similar reaction.[\[13\]](#)

Materials:

- **2,3,5,6-Tetrafluorobenzenethiol**
- Sulfuryl chloride (SO_2Cl_2)
- A sealed reaction vessel (e.g., a sealed ampoule)

Procedure:

- In a glass ampoule, combine **2,3,5,6-tetrafluorobenzenethiol** and sulfuryl chloride.

- Seal the ampoule under vacuum or an inert atmosphere.
- Heat the ampoule in an oven or oil bath to approximately 200°C for several hours.
- After cooling, carefully open the ampoule in a well-ventilated fume hood.
- The reaction mixture can be analyzed by GC-MS and ^{19}F NMR to confirm the formation of 1-chloro-2,3,5,6-tetrafluorobenzene.
- The product can be purified by distillation.

Qualitative Solubility Assessment

This protocol provides a method for determining the qualitative solubility of **2,3,5,6-tetrafluorobenzenethiol** in various solvents.

Materials:

- **2,3,5,6-Tetrafluorobenzenethiol**
- A selection of organic solvents (e.g., ethanol, acetone, dichloromethane, toluene, hexane)
- Deionized water
- Small test tubes or vials
- Vortex mixer

Procedure:

- Add approximately 0.1 mL of **2,3,5,6-tetrafluorobenzenethiol** to a series of test tubes.
- To each test tube, add 1 mL of a different solvent.
- Vortex each mixture vigorously for 30 seconds.
- Visually inspect each mixture for miscibility. A single, clear phase indicates solubility. The presence of two layers or a cloudy suspension indicates insolubility or partial solubility.

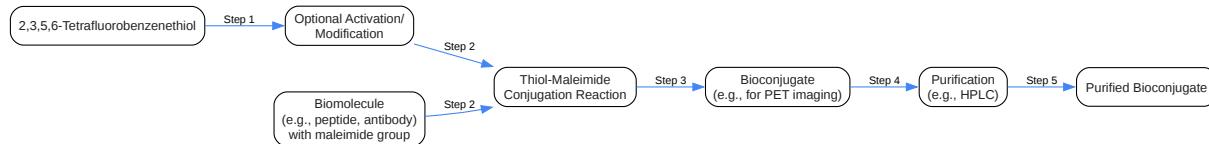
- Record the observations for each solvent.

Applications in Research and Drug Development

While **2,3,5,6-tetrafluorobenzenethiol** itself is not a therapeutic agent, its unique properties make it a valuable building block and reagent in medicinal chemistry and drug development.

Bioconjugation and Radiolabeling:

The thiol group provides a reactive handle for bioconjugation, allowing the attachment of the tetrafluorophenyl moiety to biomolecules. This has been utilized in the development of radiopharmaceuticals. For example, it can be used to create radiolabeled peptides for PET imaging.[14] The thiol group can react with suitable functionalities on a biomolecule, such as a maleimide, to form a stable conjugate.



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Workflow for Bioconjugation using **2,3,5,6-Tetrafluorobenzenethiol**

Derivatizing Agent for Analysis:

2,3,5,6-Tetrafluorobenzenethiol is used as a derivatizing agent in analytical chemistry to improve the detection and quantification of certain drugs. For instance, it has been employed in the gas chromatography-mass spectrometry (GC-MS) analysis of the chemotherapy drug busulfan in plasma. The derivatization enhances the volatility and chromatographic properties of the analyte, leading to improved sensitivity and accuracy of the assay.

Safety Information

2,3,5,6-Tetrafluorobenzenethiol is a flammable liquid and vapor. It causes skin and eye irritation and may cause respiratory irritation.^[5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

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